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  • Product: DI-Sec-butyl fumarate
  • CAS: 2210-32-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Radical Polymerization Mechanisms of Dialkyl Fumarates

For Researchers, Scientists, and Drug Development Professionals Abstract Dialkyl fumarates (DRFs) represent a unique class of 1,2-disubstituted ethylene monomers. Historically considered unpolymerizable due to significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialkyl fumarates (DRFs) represent a unique class of 1,2-disubstituted ethylene monomers. Historically considered unpolymerizable due to significant steric hindrance, pioneering work revealed that DRFs with bulky ester groups could undergo radical polymerization to yield high molecular weight polymers.[1][2] These polymers, known as poly(dialkyl fumarates), exhibit a rigid poly(substituted methylene) backbone, leading to distinct properties such as high thermal stability and biocompatibility.[3] This guide provides a comprehensive exploration of the core mechanisms governing the radical polymerization of DRFs. It delves into the kinetic peculiarities dictated by steric effects, details experimental methodologies, outlines polymer characterization, and touches upon the applications relevant to advanced materials and drug development.

Introduction: Overcoming the Steric Hurdle

Conventional vinyl monomers, like styrenes and acrylates, are monosubstituted or 1,1-disubstituted, allowing for rapid radical addition. In contrast, 1,2-disubstituted monomers such as dialkyl fumarates present a formidable challenge. The two bulky ester groups on adjacent carbons of the double bond create immense steric repulsion, which severely hinders the approach of a growing polymer radical.[1][4] For many years, this led to the belief that DRFs were incapable of forming long polymer chains.

The paradigm shifted with the discovery that DRFs bearing bulky alkyl ester groups, such as tert-butyl or isopropyl, could indeed polymerize to high molecular weights.[1][2] This counterintuitive finding was explained by a unique polymerization mechanism where the steric hindrance that slows down the propagation step also drastically reduces the rate of termination. This delicate balance allows for the slow but steady growth of long, rigid polymer chains.[5] The resulting poly(substituted methylene) structure imparts rigidity and unique physicochemical properties, making these polymers attractive for specialized applications, including biocompatible materials and drug delivery systems.[3][6][7]

The Core Mechanism: A Dance of Slow Steps

The free-radical polymerization of any monomer proceeds through the classical steps of initiation, propagation, and termination.[8][9] However, for dialkyl fumarates, the kinetics and outcomes of these steps are profoundly influenced by steric factors.[4][10]

Initiation

The process begins with the generation of free radicals from a thermal initiator. Azo compounds like 2,2′-azobisisobutyronitrile (AIBN) or dimethyl 2,2′-azobis(isobutyrate) (MAIB) are commonly used.[1] The choice of initiator is critical; for instance, MAIB has been shown to have a higher initiation efficiency for DRFs compared to AIBN, leading to greater polymerization rates.[1] This is attributed to the stability of the primary radicals generated.[1] The initiator radical then adds across the double bond of a DRF monomer to start a polymer chain.

Propagation: The Rate-Limiting Step

Propagation is the repetitive addition of monomer molecules to the growing polymer radical. For DRFs, this step is exceptionally slow due to the steric shielding of the double bond. The propagation rate constant (kₚ) for DRFs is several orders of magnitude lower than that for common vinyl monomers.

Interestingly, increasing the bulkiness of the ester group (e.g., from methyl to tert-butyl) can paradoxically promote propagation.[5] This is because the bulky groups force the polymer backbone into a rigid, extended conformation, which may reduce the steric barrier for the next incoming monomer compared to a more flexible, coiled chain.[4] This leads to the formation of semi-flexible or "rigid-rod" polymers.[2][11]

Termination: A Diffusion-Controlled Process

Termination involves the annihilation of two growing polymer radicals, either by combination or disproportionation.[9][12] In DRF polymerization, the termination rate constant (kₜ) is severely reduced.[5] This is a direct consequence of the chain's rigidity and the high viscosity of the polymerization medium. The bulky, entangled polymer chains have extremely low mobility, making it difficult for two radical chain ends to encounter each other.[13]

This diffusion-controlled termination is the key to achieving high molecular weights.[13] Because termination is so slow, the growing radicals have a longer lifetime to slowly add monomer units, compensating for the slow propagation rate. Electron spin resonance (ESR) spectroscopy has been instrumental in directly observing the high concentration of these persistent propagating radicals during polymerization.[5]

Chain Transfer

The overall mechanism can be visualized as a sequence of distinct kinetic events.

G cluster_caption Fig 1. Radical Polymerization Mechanism of Dialkyl Fumarates initiator Initiator (I) radical Primary Radical (R•) initiator->radical kd Decomposition growing_chain Growing Chain (P•) radical->growing_chain ki Initiation + M monomer Monomer (M) growing_chain->growing_chain kp (Slow) Propagation + M dead_polymer Dead Polymer (P) growing_chain->dead_polymer kt (Very Slow) Termination + P• growing_chain->dead_polymer ktr Chain Transfer + CTA cta Chain Transfer Agent (CTA) new_radical New Radical (A•) cta->new_radical new_radical->growing_chain Re-initiation + M

Caption: Fig 1. Radical Polymerization Mechanism of Dialkyl Fumarates.

Kinetic Parameters: A Quantitative View

The unique behavior of DRF polymerization is quantified by its rate constants. The table below summarizes typical kinetic parameters for the polymerization of diisopropyl fumarate (DiPF), highlighting the stark contrast with a conventional monomer like methyl methacrylate (MMA).

ParameterDiisopropyl Fumarate (DiPF)Methyl Methacrylate (MMA)Causality & Implication
Propagation Rate Constant (kₚ) ~0.1 - 1 L·mol⁻¹·s⁻¹~500 - 1000 L·mol⁻¹·s⁻¹The extremely low kₚ for DiPF is a direct result of the severe steric hindrance from the bulky isopropyl groups, making monomer addition a slow, deliberate process.[5]
Termination Rate Constant (kₜ) ~10² - 10³ L·mol⁻¹·s⁻¹~10⁷ - 10⁸ L·mol⁻¹·s⁻¹The rigid polymer backbone of poly(DiPF) drastically reduces chain mobility, leading to a diffusion-controlled termination rate that is orders of magnitude lower than for flexible MMA chains.[5][13]
Ratio (kₚ / kₜ¹/²) LowHighThis ratio, proportional to the overall polymerization rate, is low for DRFs, reflecting the slow overall reaction despite the long radical lifetimes.

Note: Values are approximate and depend on specific reaction conditions (temperature, solvent).

Experimental Protocol: A Self-Validating Workflow

This section provides a trusted, step-by-step methodology for the bulk radical polymerization of Diisopropyl Fumarate (DiPF), a representative DRF.

Materials & Reagents
  • Monomer: Diisopropyl fumarate (DiPF), >98% purity.

  • Initiator: Dimethyl 2,2′-azobis(isobutyrate) (MAIB), >98% purity.

  • Solvent (for precipitation): Methanol, analytical grade.

  • Equipment: Schlenk flask, vacuum line, magnetic stirrer/hotplate, oil bath, inert gas (N₂ or Ar).

Step-by-Step Procedure
  • Monomer Purification:

    • Causality: To remove inhibitors and impurities that can interfere with radical polymerization.

    • Action: Pass DiPF through a column of basic alumina. Store under inert gas.

  • Reaction Setup:

    • Causality: To create an oxygen-free environment, as oxygen is a potent radical scavenger that inhibits polymerization.

    • Action: Place a magnetic stir bar in a Schlenk flask. Add DiPF (e.g., 10 g, 50 mmol) and MAIB (e.g., 0.115 g, 0.5 mmol, for a 100:1 monomer-to-initiator ratio).

  • Degassing:

    • Causality: To thoroughly remove dissolved oxygen from the reaction mixture.

    • Action: Subject the sealed flask to three freeze-pump-thaw cycles. Backfill with inert gas after the final cycle.

  • Polymerization:

    • Causality: Thermal decomposition of the initiator generates radicals to start the polymerization. The chosen temperature (60 °C) provides a suitable decomposition rate for MAIB.[1]

    • Action: Immerse the flask in a preheated oil bath at 60 °C. Stir the mixture for the desired reaction time (e.g., 24-48 hours). The solution will become progressively more viscous.

  • Isolation and Purification:

    • Causality: To separate the polymer from unreacted monomer and initiator fragments. Poly(DiPF) is soluble in solvents like toluene or chloroform but insoluble in methanol.

    • Action: Cool the reaction mixture to room temperature. Dissolve the viscous product in a minimal amount of toluene. Slowly pour the solution into a large excess of stirred methanol. The polymer will precipitate as a white solid.

  • Drying:

    • Causality: To remove residual solvents.

    • Action: Collect the polymer by filtration. Wash with fresh methanol. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Caption: Fig 2. Experimental Workflow for DRF Polymerization.

Characterization of Poly(dialkyl fumarates)

Confirming the successful synthesis and understanding the properties of the resulting polymer requires several analytical techniques.[17][18][19]

TechniquePurposeTypical Results for Poly(DiPF)
GPC/SEC Determines number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).Mₙ > 100,000 g/mol ; Đ typically between 1.5 - 2.5 for conventional radical polymerization.
¹H & ¹³C NMR Confirms the chemical structure by identifying the disappearance of vinyl protons (~6.8 ppm) and the appearance of broad peaks corresponding to the polymer backbone.Absence of sharp vinyl proton signals; broad methine and quaternary carbon signals in the aliphatic region.
DSC/TGA Measures thermal properties. Differential Scanning Calorimetry (DSC) determines the glass transition temperature (T₉). Thermogravimetric Analysis (TGA) determines thermal stability.High T₉ (often >140 °C) due to chain rigidity. High decomposition temperature (>300 °C), indicating excellent thermal stability.[11]

Relevance to Drug Development and Advanced Materials

The unique properties of poly(dialkyl fumarates) make them promising candidates for specialized applications. Their inherent biocompatibility and biodegradability, particularly for certain fumarate polyesters, are highly attractive for the medical field.[6][7]

  • Drug Delivery Systems: The rigid polymer matrix can be engineered for the sustained release of therapeutic agents.[20] Copolymers based on units like propylene fumarate have been investigated for creating photocrosslinked hydrogels for ophthalmic drug delivery.[20]

  • Biocompatible Materials: Their stability and robust mechanical properties make them suitable for creating scaffolds in tissue engineering or as components in medical devices.[1][21]

  • Advanced Materials: The rigid chain conformation can lead to liquid crystalline behavior and high thermal stability, making them useful in specialty plastics and optical materials.[3][11]

Conclusion

The radical polymerization of dialkyl fumarates is a fascinating case study in polymer chemistry where extreme steric hindrance is not a barrier but a key enabler. By drastically slowing termination relative to propagation, this mechanism allows for the synthesis of unique, high molecular weight polymers with rigid backbones. Understanding the interplay of initiation efficiency, slow propagation, and diffusion-limited termination is crucial for controlling the synthesis and tailoring the properties of these materials. For researchers in drug development and materials science, poly(dialkyl fumarates) offer a versatile platform for creating robust, stable, and biocompatible polymers for a new generation of advanced applications.

References

  • Matsumoto, A., & Otsu, T. (1995). Detailed mechanism of radical high polymerization of sterically hindered dialkyl fumarates. Macromolecular Symposia, 98(1), 139-152. Available from: [Link]

  • Matsumoto, A., & Otsu, T. (1996). Kinetic study of radical polymerization of dialkyl fumarates using electron spin resonance spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 34(5), 847-854. Available from: [Link]

  • Oberti, T. G., & Cortizo, M. S. (2023). Homo- and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications. European Polymer Journal, 198, 112389. Available from: [Link]

  • Takada, K., & Matsumoto, A. (2017). Reversible addition-fragmentation chain transfer polymerization of diisopropyl fumarate using various dithiobenzoates as chain transfer agents. Journal of Polymer Science Part A: Polymer Chemistry, 55(19), 3266-3275. Available from: [Link]

  • Otsu, T., & Matsumoto, A. (2003). Radical high polymerization of fumaric and maleic acid derivatives. Acta Polymerica, 54(4), 139-152. Available from: [Link]

  • Learning Science. (2020, July 7). Free radical polymerisation and its mechanism. YouTube. Available from: [Link]

  • Varì, S., Scuto, M., & Salinaro, A. (2022). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. International Journal of Molecular Sciences, 23(15), 8639. Available from: [Link]

  • Professor's Corner. (2023, February 23). Free Radical Polymerization Kinetics. UV+EB Technology. Available from: [Link]

  • Wen, M., Ng, L. V., Payne, J. A., Francis, L. F., Scriven, L. E., & McCormick, A. V. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Available from: [Link]

  • Chemical Engineering at UVA. (2020, April 10). 4. Kinetics of Free Radical Polymerization: Rate Laws and Steady State Assumption. YouTube. Available from: [Link]

  • Yoshioka, M., & Otsu, T. (1992). "Fast" radical polymerization of sterically hindered dialkyl fumarates as 1,2-disubstituted ethylenes. Macromolecules, 25(2), 559-562. Available from: [Link]

  • Chen, Y., An, X., Quan, M., & Zhang, L. (2025). Overview of Synthesis, Properties, and Applications of Alkyl Fumarate Polymers. Polymers. Available from: [Link]

  • Takada, K., & Matsumoto, A. (2018). Synthesis of transparent block copolymers consisting of poly(diisopropyl fumarate) and poly(2-ethylhexyl acrylate) segments by reversible addition-fragmentation chain transfer polymerization using trithiocarbonates as the chain transfer agents. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1938-1946. Available from: [Link]

  • Van der Merwe, S. M., et al. (2009). Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. Journal of Applied Polymer Science, 112(1), 164-173. Available from: [Link]

  • Kourmentza, C., et al. (2017). Polyhydroxyalkanoates Applications in Drug Carriers. Polymers, 9(10), 493. Available from: [Link]

  • Ermis, N. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1083-1092. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis, characterization and properties of novel linear poly(butylene fumarate) bearing reactive double bonds. Polymer, 178, 121598. Available from: [Link]

  • Lovell, P. A., & Heatley, F. (1998). Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. Macromolecules, 31(5), 1424-1431. Available from: [Link]

  • Yoshioka, M., Matsumoto, A., & Otsu, T. (1992). Opening mode in the propagation of dialkyl fumarates and maleates as 1,2-disubstituted ethylenes in radical polymerization. Macromolecules, 25(11), 2837-2841. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester. Polymers, 16(8), 1097. Available from: [Link]

  • Gurtovyi, O., & Gurtovenko, A. (2021). The Potential of Polyelectrolyte Multilayer Films as Drug Delivery Materials. Pharmaceutics, 13(9), 1329. Available from: [Link]

  • Buback, M., & Russell, G. T. (2023). Detailed analysis of termination kinetics in radical polymerization. Polymer International, 72(4), 255-267. Available from: [Link]

  • Basnett, P., et al. (2023). Synthesis and Characterisation of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)-b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Multi-Block Copolymers Produced Using Diisocyanate Chemistry. Polymers, 15(15), 3277. Available from: [Link]

  • Wikipedia. (n.d.). Chain transfer. Available from: [Link]

  • Wang, Y., et al. (2019). Novel Poly(butylene fumarate) and Poly(butylene succinate) Multiblock Copolymers Bearing Reactive Carbon–Carbon Double Bonds: Synthesis, Characterization, Cocrystallization, and Properties. Industrial & Engineering Chemistry Research, 58(31), 13876-13887. Available from: [Link]

  • Sato, T., et al. (1993). Observation of steric effect in radical polymerization of dialkyl fumarates by spin trapping with 2,4,6-tri-tert-butylnitrosobenzene. Polymer, 34(21), 4581-4585. Available from: [Link]

Sources

Exploratory

Toxicological Profile & Risk Assessment: sec-Butyl Fumarate Esters

Technical Guidance for Pharmaceutical & Industrial Application Executive Summary Current Status: sec-Butyl fumarate esters (specifically Di-sec-butyl fumarate, DsBF) occupy a niche intersection between industrial plastic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical & Industrial Application

Executive Summary

Current Status: sec-Butyl fumarate esters (specifically Di-sec-butyl fumarate, DsBF) occupy a niche intersection between industrial plasticizers and specialized pharmaceutical excipients. Unlike their well-characterized homologs (Dimethyl fumarate, DMF), sec-butyl esters lack a dedicated, monograph-level toxicological database.

Core Insight: The toxicity profile of sec-butyl fumarate is biphasic . It is governed by the electrophilic reactivity of the fumarate double bond (sensitization, glutathione depletion) and the specific metabolic liberation of 2-butanol (and its downstream metabolite, 2-butanone/MEK).

Critical Assessment:

  • Acute Toxicity: Predicted Low (LD50 > 2000 mg/kg via Read-Across).

  • Sensitization: High Risk (Skin Sensitizer Category 1B).

  • Metabolic Divergence: Unlike methyl esters which yield methanol, sec-butyl esters yield 2-butanol, introducing distinct CNS and oxidative metabolic considerations.

Chemical Identity & Physicochemical Drivers

The toxicokinetics of sec-butyl fumarate are dictated by its lipophilicity and steric hindrance.

PropertyValue / DescriptionToxicological Implication
CAS Number 2210-32-4 (Di-sec-butyl fumarate)Key for regulatory database searches.
Structure Diester of fumaric acid + 2-butanolElectrophilic Michael Acceptor (α,β-unsaturated).
Lipophilicity (LogP) ~3.8 - 4.2 (Predicted)Higher than DMF (LogP 0.74). Increases tissue penetration and potentially CNS access before hydrolysis.
Steric Hindrance Branching at α-carbon of esterSlower hydrolysis by carboxylesterases compared to n-butyl or methyl esters.
Physical State Clear liquid, bp ~262°CLow volatility reduces inhalation risk under ambient conditions.

Toxicokinetics (ADME)

Understanding the metabolic fate is the prerequisite for safety assessment. The sec-butyl group introduces a "Steric Shield" that likely delays the release of the active fumarate moiety compared to DMF.

Metabolic Pathway Analysis

Upon systemic entry, DsBF undergoes enzymatic hydrolysis. The branching at the sec-butyl position hinders the nucleophilic attack by esterases, potentially extending the plasma half-life of the diester or monoester.

MetabolicPathway DsBF Di-sec-butyl Fumarate (Parent Compound) MsBF Mono-sec-butyl Fumarate (Active Metabolite?) DsBF->MsBF Carboxylesterase (Slowed by Sterics) SecBuOH 2-Butanol (Alcohol) DsBF->SecBuOH Hydrolysis Conj GSH Conjugates (Detoxification) DsBF->Conj Michael Addition (GSH Depletion) Fuma Fumaric Acid (Krebs Cycle) MsBF->Fuma Hydrolysis MsBF->SecBuOH MsBF->Conj MEK 2-Butanone (Methyl Ethyl Ketone) SecBuOH->MEK Alcohol Dehydrogenase (ADH) Urinary Excretion\n(Glucuronides) Urinary Excretion (Glucuronides) MEK->Urinary Excretion\n(Glucuronides)

Figure 1: Metabolic decomposition of Di-sec-butyl fumarate. Note the divergence into the MEK pathway.

The 2-Butanol Factor

Unlike methanol (neurotoxic via formate) or ethanol, the metabolite 2-butanol is oxidized to 2-butanone (MEK) .

  • MEK Toxicity: Generally low hepatotoxicity alone but is a known potentiator of other neurotoxins (e.g., n-hexane) and haloalkanes.

  • Clinical Relevance: In pharmaceutical trace amounts, this is negligible. In industrial spill scenarios, co-exposure with solvents must be avoided.

Toxicological Profile: Read-Across Assessment

Due to the lack of direct DsBF data, a Read-Across approach using Di-n-butyl fumarate (DBF) and Dimethyl fumarate (DMF) is scientifically validated.

EndpointRead-Across AnchorPredicted DsBF ProfileMechanism / Justification
Acute Oral Tox DBF (LD50 > 2000 mg/kg)Low Toxicity Esters are rapidly hydrolyzed; fumaric acid is non-toxic.
Skin Irritation DBF (Category 2)Irritant Lipophilic esters penetrate stratum corneum; fumarate moiety irritates.
Sensitization DBF / DMF (Cat 1B)High Risk Michael acceptors bind to skin proteins (haptenization). Handle as a sensitizer.
Genotoxicity Fumaric Acid (Negative)Negative Fumarate backbone is non-mutagenic. 2-Butanol is non-mutagenic.
Repeated Dose DMF (Kidney Target)Renal Concern High doses of fumarates can cause proximal tubular damage.
Signaling & Toxicity Mechanism (Nrf2 vs. NF-κB)

Fumarates are "dirty" drugs; their therapeutic effect (Nrf2 activation) is mechanistically linked to their toxicity (GSH depletion).

Nrf2Mechanism DsBF sec-Butyl Fumarate Keap1 Keap1-Nrf2 Complex DsBF->Keap1 Alkylation of Cys151 GSH Intracellular GSH DsBF->GSH Depletion (Michael Addition) Nrf2 Nrf2 (Free) Keap1->Nrf2 Releases Tox Toxicity: Oxidative Stress Apoptosis GSH->Tox If severe depletion ARE Antioxidant Response Element (DNA) Nrf2->ARE Translocation Cytoprotection Cytoprotection ARE->Cytoprotection HO-1, NQO1

Figure 2: The delicate balance between therapeutic Nrf2 activation and toxic GSH depletion.

Experimental Protocols for Validation

To validate the safety of sec-butyl fumarate in a specific formulation, the following assays are mandatory.

Protocol A: In Vitro Hydrolysis Kinetics

Determine if the sec-butyl group significantly delays clearance.

  • System: Human Plasma and Liver S9 fraction (pooled).

  • Substrate: DsBF at 10 µM (physiologically relevant).

  • Control: Dimethyl fumarate (Fast control), Dibutyl fumarate (Structural control).

  • Sampling: 0, 5, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring parent (DsBF) and mono-ester (MsBF).

  • Success Criteria: Calculate

    
    . If 
    
    
    
    , systemic accumulation risk is elevated.
Protocol B: Direct Peptide Reactivity Assay (DPRA)

Assess sensitization potential without animal testing.

  • Reagents: Synthetic peptides containing Cysteine (Cys) and Lysine (Lys).

  • Incubation: Incubate DsBF with peptides at 1:10 and 1:50 ratios for 24h.

  • Analysis: HPLC-UV to measure % peptide depletion.

  • Interpretation:

    • Cys Depletion > 13.89% OR Lys Depletion > 23.09% = Sensitizer .

    • Note: Fumarates are expected to show high Cys depletion due to Michael addition.

Risk Assessment & Handling

Occupational Exposure Banding (OEB): Given the sensitization risk and lack of chronic data, assign OEB Band 3 (10–100 µg/m³) until data proves otherwise.

Permitted Daily Exposure (PDE) Calculation Logic: If used as an excipient/impurity:



  • NOAEL: Use 50 mg/kg/day (conservative read-across from DMF chronic renal toxicity).

  • Safety Factors: Apply F1=5 (Rat to Human), F2=10 (Individual variability), F3=10 (Subchronic to Chronic), F4=1 (Severe tox - Sensitization is managed by concentration, not PDE).

  • Result: Target PDE

    
     5 mg/day (Oral).
    
References
  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Dibutyl fumarate (CAS 105-75-9).[1][2]Link

  • Matsuoka, T., et al. (2011). "Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice."[3] Journal of Toxicological Sciences. Link

  • Schmidt, T.J., et al. (2007). "Reactivity of fumarates towards sulfhydryl groups: Implications for the mechanism of action." Bioorganic & Medicinal Chemistry.
  • U.S. EPA. (2003). Toxicological Review of Methyl Ethyl Ketone (CAS No. 78-93-3). Integrated Risk Information System (IRIS). Link

  • Imai, T., et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase."[4] Drug Metabolism and Pharmacokinetics. Link

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Guide to the Preparation of Poly(di-sec-butyl fumarate) Nanoparticles for Drug Delivery Applications

Introduction: Charting a Course for Novel Fumarate-Based Nanocarriers Poly(fumarates) are a promising class of biodegradable and biocompatible polyesters that have garnered significant attention for biomedical applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for Novel Fumarate-Based Nanocarriers

Poly(fumarates) are a promising class of biodegradable and biocompatible polyesters that have garnered significant attention for biomedical applications, particularly in tissue engineering and drug delivery.[1] Their tunable degradation kinetics and mechanical properties make them ideal candidates for creating advanced therapeutic systems.[1] While extensive research exists for polymers like poly(propylene fumarate), specific, standardized protocols for the synthesis of nanoparticles from poly(di-sec-butyl fumarate) (P(dSbF)) are not yet widely established in peer-reviewed literature.

This guide serves as a comprehensive, foundational protocol for researchers, scientists, and drug development professionals. It leverages established principles of polymer nanoparticle fabrication to outline a robust and reproducible methodology for preparing P(dSbF) nanoparticles. The protocols herein are adapted from proven techniques for other hydrophobic polymers, primarily the nanoprecipitation method, providing a scientifically sound starting point for development and optimization.[2][3] By explaining the causality behind each step, this document empowers researchers to not only replicate the method but also to intelligently modify it for specific applications, such as the encapsulation of therapeutic agents.

Section 1: The Underlying Principle: Nanoprecipitation

Nanoprecipitation, also known as solvent displacement, is a cornerstone technique for fabricating polymeric nanoparticles from pre-formed polymers.[3] The method is valued for its simplicity, rapidity, and scalability.[3][4] The core principle relies on the differential solubility of the polymer in two miscible solvents.

The process unfolds in four key stages:

  • Dissolution: The hydrophobic polymer, P(dSbF), is dissolved in a water-miscible organic solvent (the "good" solvent).

  • Injection & Nucleation: This organic solution is rapidly introduced into an aqueous solution (the "anti-solvent" or "non-solvent"), where the polymer is insoluble.

  • Growth & Aggregation: The rapid solvent shift causes a dramatic decrease in solubility, forcing the polymer chains to precipitate and aggregate into nanoparticle nuclei.

  • Stabilization: A stabilizing agent, or surfactant, present in the aqueous phase adsorbs onto the surface of the newly formed nanoparticles, preventing further aggregation and ensuring colloidal stability.[2]

The interplay between the rate of solvent mixing, polymer concentration, and stabilizer concentration is critical in controlling the final particle size and distribution.[5]

Section 2: Experimental Workflow for Nanoparticle Synthesis

The following diagram illustrates the general workflow for preparing P(dSbF) nanoparticles via the nanoprecipitation method.

G cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_precipitation Nanoprecipitation cluster_purification Solvent Removal & Purification pdsbf Poly(di-sec-butyl fumarate) dissolve Dissolve via Vortex/Sonication pdsbf->dissolve solvent Organic Solvent (e.g., Acetone) solvent->dissolve drug Hydrophobic Drug (Optional) drug->dissolve injection Inject Organic Phase into Aqueous Phase under Constant Stirring dissolve->injection Organic Phase water Deionized Water dissolve_aq Dissolve under Stirring water->dissolve_aq stabilizer Stabilizer (e.g., Pluronic F68) stabilizer->dissolve_aq dissolve_aq->injection Aqueous Phase evaporation Stir Overnight to Evaporate Organic Solvent injection->evaporation centrifugation Purification (Optional): Centrifugation/ Dialysis evaporation->centrifugation storage Store Nanoparticle Suspension at 4°C centrifugation->storage

Caption: Workflow for P(dSbF) nanoparticle synthesis via nanoprecipitation.

Section 3: Detailed Protocols

Materials and Equipment
Material/EquipmentRecommended Specification/VendorPurpose
Poly(di-sec-butyl fumarate)Synthesized in-house or custom synthesisCore polymer
AcetoneACS Grade or higherOrganic "good" solvent
Pluronic® F68 (Poloxamer 188)Sigma-Aldrich or equivalentSurfactant/Stabilizer
Deionized Water18.2 MΩ·cm resistivityAqueous "anti-solvent"
Model Hydrophobic Drug (Optional)Curcumin, Paclitaxel, etc.Active Pharmaceutical Ingredient (API)
Magnetic Stirrer and Stir BarsStandard laboratory gradeMixing of aqueous and final suspension
Syringe PumpFor controlled, reproducible additionControlled injection of the organic phase
Glass Beakers and VialsAppropriate volumesReaction and storage vessels
Dynamic Light Scattering (DLS)e.g., Malvern ZetasizerParticle size, PDI, Zeta potential analysis
Transmission Electron Microscopee.g., JEOL, FEIVisualization of nanoparticle morphology
CentrifugeCapable of >15,000 x gPurification and washing of nanoparticles
Lyophilizer (Freeze-dryer)Standard laboratory gradeConversion of suspension to powder for storage
Protocol 1: Preparation of Blank P(dSbF) Nanoparticles

This protocol details the formation of nanoparticles without an encapsulated drug.

  • Prepare the Organic Phase:

    • Weigh 10 mg of poly(di-sec-butyl fumarate).

    • Dissolve the polymer in 2 mL of acetone in a glass vial.

    • Ensure complete dissolution using a vortex mixer or brief sonication.

    • Rationale: A clear, homogenous organic phase is critical for uniform nanoparticle formation.

  • Prepare the Aqueous Phase:

    • In a 20 mL glass beaker, dissolve 10 mg of Pluronic® F68 in 10 mL of deionized water.

    • Place the beaker on a magnetic stirrer and stir at 600 RPM until the stabilizer is fully dissolved.

    • Rationale: The stabilizer must be fully dissolved and evenly distributed in the anti-solvent before the polymer is introduced to effectively coat the nanoparticle surface and prevent aggregation.

  • Induce Nanoprecipitation:

    • Draw the organic phase (Step 1) into a syringe and mount it on a syringe pump.

    • Set the pump to a flow rate of 0.5 mL/min.

    • Position the needle tip just below the surface of the stirring aqueous phase (Step 2).

    • Initiate the injection. A milky, opalescent suspension should form immediately.

    • Rationale: A constant, controlled addition rate ensures uniform mixing conditions, leading to a narrow particle size distribution. Rapid mixing promotes fast nucleation over particle growth, favoring smaller nanoparticles.[3]

  • Solvent Evaporation and Maturation:

    • Once the injection is complete, leave the nanoparticle suspension stirring uncovered in a fume hood for at least 4 hours (or overnight) at room temperature.

    • Rationale: This step is crucial for removing the organic solvent (acetone), which is essential for biocompatibility and final nanoparticle stability.

  • Storage:

    • Transfer the final nanoparticle suspension to a clean, sealed vial.

    • Store at 4°C for short-term use. For long-term storage, the suspension can be lyophilized with a cryoprotectant (e.g., trehalose).

Protocol 2: Encapsulation of a Hydrophobic Drug (e.g., Curcumin)

This protocol is a modification of Protocol 1 to include a model hydrophobic drug.

  • Prepare the Drug-Polymer Organic Phase:

    • Weigh 10 mg of poly(di-sec-butyl fumarate) and 1 mg of Curcumin.

    • Dissolve both components in 2 mL of acetone in a glass vial.

    • Ensure complete dissolution. The solution should be a clear, colored (yellow for Curcumin) liquid.

    • Rationale: The hydrophobic drug is co-dissolved with the polymer. Upon precipitation, the drug will be entrapped within the collapsing polymer matrix, leading to its encapsulation.[2]

  • Follow Steps 2-5 from Protocol 3.2. The procedure for preparing the aqueous phase, inducing precipitation, and solvent evaporation remains identical.

Section 4: Nanoparticle Characterization

Verifying the physicochemical properties of the nanoparticles is a mandatory step to ensure quality, reproducibility, and suitability for the intended application.

ParameterTechniqueTypical Expected Outcome for NanoprecipitationImportance
Mean Particle Size Dynamic Light Scattering (DLS)100 - 300 nm[6]Affects biological fate, cellular uptake, and drug release kinetics.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 for a monodisperse populationIndicates the uniformity of the particle size distribution. High PDI suggests aggregation.
Zeta Potential Electrophoretic Light Scattering-5 mV to -30 mV (slightly negative is common)[7][8]Measures surface charge; a value > |20| mV generally indicates good colloidal stability.
Morphology TEM / SEMSpherical shape[7]Confirms size and shape, and reveals any aggregation or anomalies.
Drug Loading Content (LC) UV-Vis Spectroscopy / HPLC1-10% (w/w)The weight percentage of the drug relative to the total nanoparticle weight.
Encapsulation Efficiency (EE) UV-Vis Spectroscopy / HPLC> 70%The percentage of the initial drug that was successfully encapsulated in the nanoparticles.
Calculating Loading Content (LC) and Encapsulation Efficiency (EE)
  • Separate nanoparticles from the aqueous medium via ultracentrifugation.

  • Measure the amount of free, unencapsulated drug in the supernatant using a calibrated UV-Vis or HPLC method.

  • Calculate EE and LC using the following formulas:

  • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Section 5: Parameter Influence and Troubleshooting

The properties of the final nanoparticles are highly dependent on the formulation and process parameters. Understanding these relationships is key to optimization.

G cluster_inputs Input Parameters cluster_outputs Nanoparticle Properties polymer_conc Polymer Concentration size Particle Size polymer_conc->size Increase ee Encapsulation Efficiency polymer_conc->ee Increase stir_speed Stirring Speed stir_speed->size Decrease pdi PDI stir_speed->pdi Decrease solvent_ratio Solvent/ Anti-solvent Ratio solvent_ratio->size Increase stabilizer_conc Stabilizer Concentration stabilizer_conc->size Decrease stabilizer_conc->pdi Decrease

Caption: Influence of key parameters on nanoparticle characteristics.

Common Issues and Solutions:

  • Issue: Particles are too large (>500 nm) or PDI is high (>0.3).

    • Cause: Insufficient stabilization, slow mixing, or high polymer concentration.

    • Solution: Increase stabilizer concentration. Increase stirring speed. Decrease polymer concentration. Ensure rapid, subsurface injection of the organic phase.

  • Issue: Polymer precipitates into large aggregates, not nanoparticles.

    • Cause: Poor choice of solvent/anti-solvent pair, or insufficient stabilizer.

    • Solution: Confirm the organic solvent is fully miscible with water. Increase the amount of stabilizer significantly.

  • Issue: Low Encapsulation Efficiency (EE).

    • Cause: The drug has some solubility in the aqueous phase, or the polymer precipitates too slowly, allowing the drug to diffuse out.

    • Solution: Increase the polymer concentration to create a more viscous organic phase that "traps" the drug more effectively. Use a more hydrophobic polymer if possible. Ensure rapid precipitation.

Section 6: Safety Precautions

Standard laboratory safety protocols should be followed. Acetone is a flammable organic solvent and should be handled exclusively within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Section 7: References

  • Senthilkumar, P., et al. (2018). SYNTHESIS OF POLYHYDROXYBUTYRATE NANOPARTICLES USING SURFACTANT (SPAN20) FOR HYDROPHOBIC DRUG DELIVERY. Rasayan Journal of Chemistry, 11(4), 1686-1695. Available at: [Link]

  • Mohammadi, M., et al. (2015). Synthesis of polybutadiene nanoparticles by emulsion polymerization: The effect of electrolyte and initiator type on particle size and reaction kinetics. ResearchGate. Available at: [Link]

  • Behan, N., & Birkinshaw, C. (2000). Preparation of Poly(butyl cyanoacrylate) Nanoparticles by Aqueous Dispersion Polymerisation in the Presence of Insulin. ResearchGate. Available at: [Link]

  • Garg, T., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. MDPI. Available at: [Link]

  • Wang, Y. J., et al. (2011). [Preparation and characterization of curcumin polybutylcyanoacrylate nanoparticles]. Zhongguo Zhong Yao Za Zhi, 36(1), 50-3. Available at: [Link]

  • Fhionnlaoich, N. M., et al. (2021). Poly n-butyl cyanoacrylate nanoparticles: A mechanistic study of polymerisation and particle formation. ResearchGate. Available at: [Link]

  • Motiei, M., & Kashanian, S. (2017). An Investigation into the Parameters Affecting Preparation of Polybutyl Cyanoacrylate Nanoparticles by Emulsion Polymerization. Iranian Journal of Pharmaceutical Research, 16(Suppl), 163-172. Available at: [Link]

  • Alhussein, A. B. A., et al. (2025). Preparation of Nanoparticles Loaded by Dimethyl Fumarate and their Physical and Chemical Properties Study. Advanced Journal of Chemistry, Section A, 8(1), 194-208. Available at: [Link]

  • Keller, B. L., et al. (2021). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Polymers, 13(21), 3786. Available at: [Link]

  • Behan, N., et al. (2001). Poly n-butyl cyanoacrylate nanoparticles: a mechanistic study of polymerisation and particle formation. Journal of Controlled Release, 75(1-2), 1-8. Available at: [Link]

  • Behan, N., & Birkinshaw, C. (2000). Preparation of Poly(butyl cyanoacrylate) Nanoparticles by Aqueous Dispersion Polymerisation in the Presence of Insulin. Macromolecular Rapid Communications, 21(13), 884-886. Available at: [Link]

  • Kaczmarek, B., et al. (2015). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). ResearchGate. Available at: [Link]

  • Pridgen, E. M., et al. (2013). Polymeric Nanoparticle Technologies for Oral Drug Delivery. Pharmaceutical Nanotechnology, 1(1), 6-15. Available at: [Link]

  • Garg, T., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers, 14(4), 676. Available at: [Link]

  • Lewinski, N. A., et al. (2007). Degradation and biocompatibility of a poly(propylene fumarate)-based/alumoxane nanocomposite for bone tissue engineering. Journal of Biomedical Materials Research Part A, 83(3), 647-56. Available at: [Link]

  • Markwalter, C. E., et al. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. Journal of Visualized Experiments, (143). Available at: [Link]

  • Sharma, G., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Biointerface Research in Applied Chemistry, 13(1), 65. Available at: [Link]

  • Al-Kassas, R., et al. (2023). Poly (lactic-co-glycolic acid) nanoparticles for drug delivery of rupatadine fumarate: development and evaluation. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2021). Degradation and Stabilization of Poly(Butylene Adipate-Co-Terephthalate)/Polyhydroxyalkanoate Biodegradable Mulch Films Under Different Aging Tests. ResearchGate. Available at: [Link]

  • Singh, B., & Kumar, R. (2021). Preparation of Polymeric Nanomaterials Using Emulsion Polymerization. ResearchGate. Available at: [Link]

  • McKenzie, M., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Advanced Functional Materials, 29(18). Available at: [Link]

  • Weatherford, C. S., et al. (2009). In vivo bone biocompatibility and degradation of porous fumarate-based polymer/alumoxane nanocomposites for bone tissue engineering. Journal of Biomedical Materials Research Part A, 91(4), 1162-71. Available at: [Link]

  • Zhang, M., et al. (2021). Degradation and Stabilization of Poly(Butylene Adipate-co-Terephthalate)/Polyhydroxyalkanoate Biodegradable Mulch Films Under Different Aging Tests. ResearchGate. Available at: [Link]

  • Galindo-Rodriguez, S., et al. (2004). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Kinam Park. Available at: [Link]

  • Patel, D., et al. (2023). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. Available at: [Link]

  • Hsieh, Y. H., et al. (2019). Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method. Polymers, 11(6), 983. Available at: [Link]

  • JoVE. (2022). Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview. YouTube. Available at: [Link]

  • Cai, Z., et al. (2019). Poly(propylene fumarate)-based materials: Synthesis, functionalization, properties, device fabrication and biomedical applications. Biomaterials, 207, 60-78. Available at: [Link]

  • d'Angelo, I., et al. (2014). Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications. Journal of Functional Biomaterials, 5(2), 50-64. Available at: [Link]

  • Ojha, S., et al. (2020). Neuroprotective Potential of Dimethyl Fumarate-loaded Polymeric Nanoparticles against Multiple Sclerosis. ResearchGate. Available at: [Link]

  • Hay, E., et al. (2021). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? Antioxidants, 10(7), 1133. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing initiator concentration for dialkyl fumarate polymerization

This guide serves as a specialized technical support interface for researchers optimizing the radical polymerization of dialkyl fumarates (DRFs). It moves beyond standard acrylate protocols to address the unique "steric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers optimizing the radical polymerization of dialkyl fumarates (DRFs). It moves beyond standard acrylate protocols to address the unique "steric hindrance-assisted" kinetics characteristic of 1,2-disubstituted ethylenes.

Current Status: Active Specialist: Senior Application Scientist Topic: Optimizing Initiator Concentration (


) for DRF Synthesis
Part 1: The Kinetic Landscape (Read First)

Q: Why doesn't my dialkyl fumarate polymerize like a standard methyl methacrylate (MMA)?

A: You are fighting steric hindrance with steric hindrance. Unlike monosubstituted vinyl monomers (like styrene or MMA), dialkyl fumarates are 1,2-disubstituted. Historically, these were believed to be non-polymerizable due to steric hindrance at the propagation site.

However, Takayuki Otsu’s pioneering work revealed a counter-intuitive phenomenon: Steric Hindrance-Assisted Polymerization .

  • Propagation (

    
    ):  Slow. The bulky ester groups make it difficult for the incoming monomer to attack the growing radical chain.
    
  • Termination (

    
    ): Extremely slow. The same bulky groups protect the radical center, preventing bimolecular termination (coupling or disproportionation).
    

The Result: The radical lifetime is exceptionally long (almost "living-like"). To drive conversion, you often need higher initiator concentrations than typical acrylic polymerizations to compensate for the slow propagation rate (


).
Part 2: Troubleshooting Guide
Issue 1: "My reaction yield is <10% after 24 hours."

Diagnosis: The primary culprit is likely Oxygen Inhibition coupled with a low propagation rate constant (


). Because DRF propagation is slow, the competitive reaction with oxygen (which is diffusion-controlled and fast) dominates.

Step-by-Step Solution:

  • Verify Degassing: Simple nitrogen purging is often insufficient for DRFs. Switch to freeze-pump-thaw (3 cycles) .

  • Increase

    
    :  If you are using standard acrylate levels (e.g., 0.1 mol%), it is likely too low.
    
    • Target: Increase initiator (AIBN) to 10–20 mmol/L (approx. 0.5–1.0 wt% depending on monomer density).

  • Temperature Check: Ensure you are operating near the 10-hour half-life temperature of your initiator (

    
    ).
    
    • AIBN:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      [1]
      
    • BPO:

      
      
      
Issue 2: "I obtained polymer, but the Molecular Weight (MW) is too low."

Diagnosis: You likely overdosed the initiator. While high


 drives conversion, it increases the number of growing chains, distributing the available monomer across too many active centers.
  • Relationship:

    
     (Degree of Polymerization is inversely proportional to the square root of initiator concentration).
    

Step-by-Step Solution:

  • Drop

    
    :  Reduce initiator concentration to 2–5 mmol/L .
    
  • Compensate with Time: Because

    
     will drop, extend reaction time to 48–72 hours.
    
  • Bulk Polymerization: Remove solvent. Polymerizing in bulk maximizes monomer concentration

    
    , which favors propagation over termination (
    
    
    
    ).
Issue 3: "The reaction mixture turned yellow/orange."

Diagnosis: This is often due to primary radical termination or side reactions involving the initiator fragments, especially at high concentrations where "cage effects" become significant.

Solution:

  • Switch Initiator: If using BPO (benzoyl peroxide), switch to an azo-initiator like AIBN or V-65 . Peroxides can participate in induced decomposition or hydrogen abstraction on the alkyl side chains.

  • Purification: Reprecipitate the polymer in methanol to remove low-MW oligomers and initiator residues.

Part 3: Optimization Protocol (DoE)

Use this protocol to determine the "sweet spot" for your specific dialkyl fumarate derivative (e.g., Diisopropyl fumarate vs. Diethyl fumarate).

Experimental Design:

  • Monomer: Dialkyl Fumarate (Purified/Distilled)

  • Initiator: AIBN (Recrystallized)

  • Condition: Bulk,

    
    , Degassed (Freeze-Pump-Thaw).
    

Table 1: Recommended Optimization Matrix

Run ID[AIBN] (mmol/L)Est. [AIBN] (wt%)*Target OutcomeTrade-off
A (High) 50~2.5%Fast Conversion (>80%)Lower MW (

)
B (Std) 20 ~1.0% Balanced Standard Benchmark
C (Low) 5~0.25%High MW (

)
Very Slow Rate (<20% / day)

*Based on typical monomer density of ~1.0 g/mL.

Workflow:

  • Prepare three ampoules corresponding to A, B, and C.

  • Perform 3 cycles of freeze-pump-thaw. Seal under vacuum.

  • Incubate at

    
    .
    
  • Sampling:

    • Stop Run A at 12 hours.

    • Stop Run B at 24 hours.

    • Stop Run C at 48 hours.

  • Analysis: Precipitate in methanol, dry, and analyze via GPC (Gel Permeation Chromatography).

Part 4: Kinetic Visualization

The following diagram illustrates the unique "Otsu Mechanism" where steric hindrance dictates the kinetic pathway, distinguishing DRFs from typical vinyl monomers.

DRF_Polymerization Initiator Initiator (AIBN) PrimaryRad Primary Radical (R•) Initiator->PrimaryRad Kd (Heat) PropRad Propagating Radical (Protected by Sterics) PrimaryRad->PropRad Initiation (Slow attack due to sterics) Monomer Dialkyl Fumarate (M) Monomer->PropRad Feed PropRad->PropRad Kp (Propagation) Slow but persistent Polymer Poly(DRF) High MW / Rigid Chain PropRad->Polymer Conversion Termination Bimolecular Termination PropRad->Termination Kt (Extremely Slow)

Figure 1: Kinetic pathway of Dialkyl Fumarate polymerization. Note the inhibited termination step (red dotted line) caused by bulky ester groups, which allows for "living-like" radical growth despite slow propagation.

References
  • Otsu, T., & Matsumoto, A. (1998). Radical Polymerization of Dialkyl Fumarates and Maleates: Synthesis of Rigid Polymers from Sterically Hindered 1,2-Disubstituted Ethylenes. Advances in Polymer Science.

  • Matsumoto, A. (1995).

  • Sigma-Aldrich. (n.d.). Thermal Initiators: Decomposition Rate and Half-Life.[2] Technical Library.

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience.[2] (Referenced for general kinetic equations

    
     and 
    
    
    
    ).

Sources

Optimization

preventing hydrolysis of di-sec-butyl fumarate in aqueous media

Technical Support Center: Di-sec-butyl Fumarate (DSBF) Stability Ticket ID: DSBF-HYD-001 | Status: Open | Priority: High Executive Summary: The DSBF Hydrolysis Challenge Di-sec-butyl fumarate (DSBF) presents a unique sta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Di-sec-butyl Fumarate (DSBF) Stability Ticket ID: DSBF-HYD-001 | Status: Open | Priority: High

Executive Summary: The DSBF Hydrolysis Challenge

Di-sec-butyl fumarate (DSBF) presents a unique stabilization challenge. As an unsaturated diester, it is susceptible to hydrolytic cleavage of the ester bonds, yielding sec-butanol and fumaric acid (via a mono-sec-butyl fumarate intermediate).

However, DSBF possesses a structural advantage over its n-butyl or methyl analogs: the sec-butyl group . The branching at the


-carbon provides steric hindrance that retards nucleophilic attack at the carbonyl carbon. Your goal is to maximize this intrinsic stability through extrinsic environmental control.

This guide synthesizes kinetic principles with practical formulation strategies to arrest hydrolysis in aqueous media.

Module 1: The pH Factor (Acid & Base Catalysis)

User Question: "My DSBF standard degrades rapidly in phosphate buffer at pH 7.4. Why is this happening, and what is the optimal pH?"

Expert Analysis: Esters exhibit a U-shaped pH-rate profile. At pH 7.4, you are operating in the specific base catalysis regime (


 mechanism). Hydroxide ions (

) are potent nucleophiles that easily penetrate the steric shield of the sec-butyl group. Conversely, at very low pH (<2), specific acid catalysis (

) dominates.

The "Goldilocks" Zone: For most fumarate esters, the pH of maximum stability (


) lies between pH 3.5 and 5.0 . In this region, specific acid and base catalysis rates are minimized, and the reaction is driven primarily by neutral water attack (which is slow).
Actionable Protocol: Buffer Selection & Optimization

Do not use simple phosphate buffers if they drift. Use a buffer with high capacity in the acidic range.

pH RangeRecommended BufferConcentrationNotes
3.0 - 5.0 Acetate / Citrate 10 - 50 mMOptimal Target. Citrate offers excellent capacity but can chelate metals (if catalysts are present).
5.5 - 6.5MES10 - 50 mMGood for biological compatibility if pH < 7 is acceptable.
7.4 (Physiological)Phosphate>50 mMHigh Risk. If required, must be used with micellar shielding (see Module 3).

Module 2: Formulation & Solvent Engineering

User Question: "I need to keep DSBF in solution for 24 hours. Can I use co-solvents to prevent hydrolysis?"

Expert Analysis: Yes, but the choice of solvent is critical to avoid transesterification .

  • The Trap: Using Methanol or Ethanol. In the presence of water and trace acid/base, DSBF will exchange its sec-butyl group for a methyl/ethyl group, creating a different molecule (impurity).

  • The Solution: Reduce water activity (

    
    ) using aprotic polar solvents or the parent alcohol.
    
Actionable Protocol: Solvent System Design
  • Water Activity Reduction: Replace 20-50% of the aqueous phase with Acetonitrile (ACN) or DMSO . These reduce the dielectric constant of the medium, stabilizing the neutral ester reactant relative to the charged transition state.

  • Parent Alcohol Buffering: If toxicity allows (e.g., in chemical synthesis, not in vivo), add sec-butanol (1-5%) . By Le Chatelier’s principle, excess product (alcohol) pushes the equilibrium back toward the ester.

Module 3: Advanced Shielding (Micellar Protection)

User Question: "I must work at neutral pH (7.4) for a cell assay. How do I stop hydrolysis?"

Expert Analysis: When pH cannot be lowered, you must physically block the


 ions. Encapsulating DSBF in the hydrophobic core of a micelle creates a barrier. The surface charge of the micelle is the control knob:
  • Anionic Surfactants (SDS): Repel incoming

    
     ions (electrostatic repulsion).
    
  • Non-ionic Surfactants (Tween/Polysorbate): Provide a steric hydration shell that reduces ion mobility near the ester.

Visualizing the Mechanism

HydrolysisPathways DSBF Di-sec-butyl Fumarate (Hydrophobic) Water Aqueous Media (H2O / OH- / H+) DSBF->Water Dissolution Micelle Micellar Core (Shielded) DSBF->Micelle Encapsulation (Surfactant) Hydrolysis Hydrolysis Reaction (Cleavage) Water->Hydrolysis Contact Micelle->Water Barrier Interface Stable Stable Formulation Micelle->Stable OH- Repulsion Degraded Fumaric Acid + sec-Butanol Hydrolysis->Degraded

Caption: Figure 1. Kinetic pathways for DSBF. Direct exposure to aqueous media leads to hydrolysis. Encapsulation within a micelle (green path) physically separates the ester from hydrolytic ions.

Protocol: Preparation of Micellar Stabilized DSBF
  • Surfactant Choice: Sodium Dodecyl Sulfate (SDS) is preferred for alkaline/neutral stability due to charge repulsion of hydroxide. Use Polysorbate 80 (Tween 80) for biological compatibility.

  • Concentration: Ensure surfactant is above Critical Micelle Concentration (CMC).

    • SDS Target: > 8.2 mM (approx 0.24% w/v).

    • Tween 80 Target: > 0.012 mM (approx 0.002% w/v, but typically used at 0.1-1.0% for robustness).

  • Mixing: Dissolve DSBF in a small volume of DMSO, then inject slowly into the stirring surfactant solution to ensure partition into the core.

Module 4: Storage & Handling Workflow

User Question: "How should I store the stock solution?"

Expert Analysis: Hydrolysis follows the Arrhenius equation. Lowering temperature significantly reduces the rate constant (


). Furthermore, "frozen" does not always mean stable if a liquid micro-phase exists (freeze-concentration effect), which can accelerate pH shifts.
Decision Tree: Storage Strategy

StorageTree Start Storage Requirement Duration Duration? Start->Duration Short Short Term (<24 Hours) Duration->Short Long Long Term (>24 Hours) Duration->Long Temp Temperature Control Short->Temp State Physical State Long->State Fridge 4°C + Acid Buffer (pH 4.5) Temp->Fridge Lyophilize Lyophilize (Freeze Dry) State->Lyophilize Aqueous DMSO Store as 100mM stock in anhydrous DMSO State->DMSO Stock Solution

Caption: Figure 2. Decision logic for minimizing hydrolytic degradation during storage.

References

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data.

    • Establishes the fundamental acid/base/neutral hydrolysis r
  • Lundberg, B. (1982). Chemical stability of the ester bonds in lipids and surfactants. Journal of the American Oil Chemists' Society.

    • Provides evidence for micellar protection mechanisms against hydrolysis.
  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. Wiley-VCH.
  • PubChem. (n.d.).[1] Di-sec-butyl fumarate Compound Summary. National Library of Medicine.

    • Verification of chemical structure and physical properties.[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1H NMR Chemical Shift Distinction of Sec-butyl vs. N-butyl Fumarate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Isomeric impurities can significantly impact a substance's chemical and biological propert...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Isomeric impurities can significantly impact a substance's chemical and biological properties, making their differentiation a critical analytical challenge. This guide provides an in-depth comparison of the ¹H NMR spectra of di-n-butyl fumarate and di-sec-butyl fumarate, offering a robust methodology for their distinction. We will delve into the theoretical underpinnings of the observed chemical shift differences and provide a validated experimental protocol for clear, reproducible results.

The Challenge of Isomeric Distinction

Di-n-butyl fumarate and di-sec-butyl fumarate are structural isomers with the same molecular formula (C₁₂H₂₀O₄) and molecular weight (228.28 g/mol ).[1][2][3] Their similar composition can make differentiation by mass spectrometry or elemental analysis challenging. However, ¹H NMR spectroscopy provides a powerful tool to distinguish these isomers by exploiting the subtle differences in the electronic environments of their protons.[4][5]

Understanding the Key Chemical Shift Differences

The primary distinction in the ¹H NMR spectra of di-n-butyl fumarate and di-sec-butyl fumarate arises from the structural differences in the butyl chains, which influence the chemical shifts and splitting patterns of the protons.

The core of both molecules is the symmetrical fumarate group, which gives rise to a characteristic singlet for the two vinylic protons (-CH=CH-) in the region of δ 6.8-6.9 ppm . The key to distinguishing the isomers lies in analyzing the signals from the butyl ester groups.

Di-n-butyl Fumarate: A Straight-Chain Signature

In di-n-butyl fumarate, the straight-chain n-butyl group produces a predictable set of signals.

  • O-CH₂ (α-protons): The methylene group directly attached to the ester oxygen is the most deshielded of the butyl chain protons due to the electronegativity of the oxygen atom.[6] This results in a triplet at approximately δ 4.2-4.3 ppm . The triplet splitting pattern arises from coupling with the adjacent methylene group.

  • -CH₂- (β-protons): The next methylene group in the chain appears further upfield, typically as a sextet around δ 1.6-1.7 ppm , due to coupling with the adjacent α and γ methylene groups.

  • -CH₂- (γ-protons): This methylene group is further shielded and appears as a sextet at approximately δ 1.4-1.5 ppm , coupled to the β-methylene and the terminal methyl group.

  • -CH₃ (δ-protons): The terminal methyl group is the most shielded, appearing as a triplet at around δ 0.9-1.0 ppm , coupled to the γ-methylene group.

Di-sec-butyl Fumarate: The Impact of Branching

The branched structure of the sec-butyl group in di-sec-butyl fumarate leads to a more complex and distinct ¹H NMR spectrum.

  • O-CH (α-proton): The single proton on the carbon directly attached to the ester oxygen is significantly deshielded and experiences more complex splitting. It appears as a sextet at a more downfield chemical shift compared to the O-CH₂ of the n-butyl isomer, typically around δ 4.9-5.1 ppm . This downfield shift is attributed to the increased substitution on the carbon. The sextet arises from coupling to the adjacent methyl and methylene groups.

  • -CH₂- (β-protons): The methylene group of the sec-butyl chain is adjacent to the chiral center, making its two protons diastereotopic. This can lead to a more complex multiplet, often appearing around δ 1.6-1.8 ppm .

  • -CH₃ (γ-protons, doublet): The methyl group attached to the same carbon as the α-proton is split by this single proton, resulting in a doublet at approximately δ 1.2-1.3 ppm .

  • -CH₃ (δ-protons, triplet): The terminal methyl group of the ethyl moiety within the sec-butyl group appears as a triplet around δ 0.9-1.0 ppm , similar to the n-butyl isomer.

Predicted ¹H NMR Data Summary

Assignment Di-n-butyl Fumarate Di-sec-butyl Fumarate Key Differentiator
Fumarate -CH=CH- ~ δ 6.85 (s, 2H)~ δ 6.85 (s, 2H)Identical for both isomers.
O-CH(R)- ~ δ 4.25 (t, 4H)~ δ 5.00 (sextet, 2H)Significant downfield shift and change in multiplicity.
-CH₂- (next to O-CH) ~ δ 1.65 (sextet, 4H)~ δ 1.70 (m, 4H)More complex multiplet for sec-butyl isomer.
-CH₂- (penultimate) ~ δ 1.45 (sextet, 4H)N/AAbsent in sec-butyl isomer.
-CH₃ (doublet) N/A~ δ 1.25 (d, 6H)Presence of a doublet is characteristic of the sec-butyl group.
-CH₃ (triplet) ~ δ 0.95 (t, 6H)~ δ 0.95 (t, 6H)Present in both, but integration differs relative to other signals.

Note: Predicted chemical shifts (in ppm) are based on established principles and data from analogous compounds. Actual values may vary slightly depending on the solvent and spectrometer frequency.

Causality of Chemical Shift Differences: An In-depth Look

The observed differences in chemical shifts can be attributed to several fundamental principles of NMR spectroscopy:

  • Electronegativity: The electronegative oxygen atom of the ester group withdraws electron density from the adjacent protons, causing them to be "deshielded" and resonate at a lower field (higher ppm value).[6] This effect is most pronounced for the α-protons in both isomers.

  • Inductive Effect: The electron-withdrawing effect of the oxygen atom diminishes with distance, which is why the chemical shifts of the β, γ, and δ protons in the n-butyl chain are progressively further upfield.

  • Substitution and Steric Effects: The α-carbon in the sec-butyl group is more substituted (secondary) than in the n-butyl group (primary). Increased alkyl substitution generally leads to a downfield shift of the attached proton. Furthermore, steric hindrance in the more crowded sec-butyl group can influence the local electronic environment and contribute to chemical shift differences.

Experimental Protocol for ¹H NMR Analysis

This protocol provides a standardized method for preparing and analyzing samples of n-butyl and sec-butyl fumarate to ensure reliable and reproducible results.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis s1 Weigh 5-25 mg of the fumarate ester. s2 Dissolve in 0.6-0.7 mL of deuterated chloroform (CDCl₃). s1->s2 s3 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). s2->s3 s4 Transfer the solution to a 5 mm NMR tube. s3->s4 a1 Insert the sample into the NMR spectrometer. s4->a1 Sample ready for analysis a2 Lock and shim the instrument on the deuterium signal of the solvent. a1->a2 a3 Acquire the ¹H NMR spectrum. a2->a3 a4 Process the data (Fourier transform, phase correction, and baseline correction). a3->a4 a5 Integrate the signals and reference the spectrum to TMS. a4->a5

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Detailed Step-by-Step Methodology
  • Sample Weighing: Accurately weigh between 5 and 25 mg of the fumarate ester sample.[7]

  • Solvent Selection and Dissolution: Use deuterated chloroform (CDCl₃) as the solvent.[8] It is a common, relatively non-polar solvent that is unlikely to interact significantly with the sample. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its sharp singlet at 0 ppm provides a reliable reference point for the chemical shift scale.[10]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃ and shimmed to optimize the magnetic field homogeneity.[11]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction to obtain a clear and accurate spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons corresponding to each signal. Reference the chemical shifts to the TMS signal at 0 ppm.

Self-Validating System and Trustworthiness

The protocol described above is designed to be self-validating. The inclusion of an internal standard (TMS) ensures the accuracy of the chemical shift measurements.[10] The expected chemical shifts and splitting patterns for the fumarate protons (a singlet around δ 6.85 ppm) serve as an internal control, confirming the basic structure of the molecule. Any significant deviation from this would indicate a potential issue with the sample or the experiment. The clear and predictable differences in the butyl group signals, as outlined in the data summary table, provide a robust basis for distinguishing between the two isomers.

Conclusion

The distinction between di-n-butyl fumarate and di-sec-butyl fumarate can be unequivocally achieved using ¹H NMR spectroscopy. The key differentiating features are the chemical shift and multiplicity of the proton(s) on the carbon directly attached to the ester oxygen (the α-position). For di-n-butyl fumarate, this is a triplet around δ 4.25 ppm, while for di-sec-butyl fumarate, it is a sextet significantly downfield at approximately δ 5.00 ppm. Additionally, the presence of a characteristic doublet for one of the methyl groups in the sec-butyl isomer provides a secondary confirmation. By following the detailed experimental protocol and understanding the underlying principles of chemical shifts, researchers can confidently identify and differentiate these isomers, ensuring the purity and integrity of their materials.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Dibutyl fumarate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bisley International. (n.d.). Product Information Dibutyl Fumarate. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 865–876.
  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • PubChem. (n.d.). sec-Butyl fumarate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Di-sec-butyl fumarate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • American Chemical Society. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. Journal of Chemical Education. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The OChem Lounge. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry [Video]. YouTube. [Link]

  • PubChem. (n.d.). Di-sec-butyl sulphide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Integratechem. (n.d.). Dibutyl Fumarate (CAS 105-75-9) | Reactive Diluent & Plasticizer Supplier. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dibutyl fumarate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). Chemical Shift. Retrieved from [Link]

  • CPAchem. (2024, August 23). Safety data sheet. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Glass Transition Temperatures of Poly(di-sec-butyl fumarate) and Poly(di-isopropyl fumarate)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Theoretical Framework: The Influence of Isomeric Side Chains on Glass Transition Temperature The glass transition...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Theoretical Framework: The Influence of Isomeric Side Chains on Glass Transition Temperature

The glass transition is not a true phase transition in the thermodynamic sense but rather a kinetic phenomenon. It is the temperature at which the amorphous regions of a polymer gain enough thermal energy for the polymer chains to begin to move relative to one another. The ease of this movement is dictated by several factors, including intermolecular forces, chain stiffness, and the free volume available for segmental motion.

For poly(dialkyl fumarates), the bulky ester side groups play a dominant role in determining the Tg. The chemical structure of the main chain is identical for both poly(di-sec-butyl fumarate) and poly(di-isopropyl fumarate). Therefore, the difference in their Tg will primarily arise from the isomeric structures of the sec-butyl and isopropyl groups.

  • Poly(di-isopropyl fumarate): The isopropyl group (-CH(CH₃)₂) is a branched alkyl group. The two methyl groups attached to the alpha-carbon create significant steric hindrance, restricting the rotation of the side chain and, consequently, the segmental motion of the polymer backbone. This reduced chain mobility is expected to lead to a relatively high Tg.

  • Poly(di-sec-butyl fumarate): The sec-butyl group (-CH(CH₃)(CH₂CH₃)) is also a branched alkyl group. However, the branching occurs at the alpha-carbon, with one methyl group and one ethyl group. While still bulky, the linear nature of the ethyl portion of the side chain may allow for slightly more conformational freedom compared to the two methyl groups of the isopropyl group.

Based on the principle of steric hindrance, it is hypothesized that poly(di-isopropyl fumarate) will exhibit a higher glass transition temperature than poly(di-sec-butyl fumarate) . The more compact and symmetrically branched isopropyl groups are expected to create a more tightly packed polymer structure with less free volume, thereby requiring more thermal energy to initiate segmental motion.

This hypothesis is supported by trends observed in other polymer families, such as poly(methacrylates). For instance, poly(n-butyl methacrylate) has a Tg of approximately 20°C, while the more branched poly(tert-butyl methacrylate) has a significantly higher Tg of around 118°C[1][2]. This demonstrates the profound impact of side-chain branching on restricting polymer chain mobility and increasing the glass transition temperature.

Data Presentation: A Comparative Overview

While direct experimental values for the target polymers are unavailable, the following table presents analogous data from a related poly(dialkyl fumarate) and highlights the expected relationship between the two polymers of interest.

PolymerRepeating Unit StructureGlass Transition Temperature (Tg)Data Source
Poly(diethyl fumarate)

~101-106 °C[3]
Poly(di-isopropyl fumarate) (Expected)

Higher than Poly(di-sec-butyl fumarate) Theoretical Prediction
Poly(di-sec-butyl fumarate) (Expected)

Lower than Poly(di-isopropyl fumarate) Theoretical Prediction

Experimental Protocols: A Roadmap to Validation

To empirically validate the theoretical comparison presented, the following experimental workflow is proposed. This protocol is based on established methods for the synthesis and characterization of poly(dialkyl fumarates)[4][5].

Part 1: Monomer Synthesis

The di-sec-butyl fumarate and di-isopropyl fumarate monomers can be synthesized via esterification of fumaric acid with the corresponding alcohols (sec-butanol and isopropanol) in the presence of an acid catalyst.

Part 2: Polymer Synthesis via Free Radical Polymerization

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymer_synthesis Polymer Synthesis cluster_characterization Characterization Monomer_Start Fumaric Acid + sec-Butanol / Isopropanol Esterification Esterification (Acid Catalyst) Monomer_Start->Esterification Purification_M Purification (Distillation) Esterification->Purification_M Monomer_End Di-sec-butyl Fumarate / Di-isopropyl Fumarate Purification_M->Monomer_End Polymer_Start Fumarate Monomer Monomer_End->Polymer_Start Initiates Polymerization Polymerization Free Radical Polymerization (e.g., AIBN initiator) Polymer_Start->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer_End Poly(dialkyl fumarate) Drying->Polymer_End Characterization_Start Synthesized Polymer Polymer_End->Characterization_Start Sample for Analysis DSC Differential Scanning Calorimetry (DSC) Characterization_Start->DSC Tg_Determination Tg Determination DSC->Tg_Determination

Step-by-Step Methodology:

  • Monomer Synthesis (Esterification):

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine fumaric acid (1.0 eq), the respective alcohol (sec-butanol or isopropanol, 2.5 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Add a solvent that forms an azeotrope with water (e.g., toluene) to facilitate water removal.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • After cooling, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting dialkyl fumarate monomer by vacuum distillation.

  • Polymer Synthesis (Free Radical Polymerization):

    • Place the purified dialkyl fumarate monomer in a polymerization tube.

    • Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), typically at a concentration of 0.1-1 mol%.

    • Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

    • Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).

    • Immerse the sealed tube in a constant temperature bath (typically 60-80 °C) to initiate polymerization. The polymerization time will vary depending on the monomer and initiator concentration.

    • After the desired time, cool the tube to quench the polymerization.

    • Dissolve the resulting polymer in a suitable solvent (e.g., acetone or chloroform).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol or ethanol).

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Glass Transition Temperature Determination (Differential Scanning Calorimetry - DSC):

    • Calibrate the DSC instrument according to the manufacturer's instructions using standard reference materials.

    • Accurately weigh a small amount of the dried polymer (typically 5-10 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure would be:

      • Heat from room temperature to a temperature well above the expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

      • Hold at this temperature for a few minutes to ensure complete melting of any residual crystallinity.

      • Cool the sample to a temperature well below the expected Tg (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

      • Heat the sample again at the same controlled rate (e.g., 10 °C/min) through the glass transition region.

    • The glass transition temperature is determined from the second heating scan as the midpoint of the step change in the heat flow curve, in accordance with ASTM D7426[6].

Causality and Self-Validation in Experimental Design

The choice of free-radical polymerization is a robust and well-established method for synthesizing poly(dialkyl fumarates). The use of a heat-cool-heat cycle in the DSC analysis is crucial for obtaining reliable and reproducible Tg data. The first heating scan erases any prior thermal history of the polymer, such as stresses or orientation introduced during processing and drying. The subsequent controlled cooling and second heating scans ensure that the measured Tg is a true reflection of the material's intrinsic properties under the specified conditions. The reproducibility of the Tg value across multiple runs on the same sample would serve as a self-validating measure of the experimental protocol.

Concluding Remarks and Future Directions

Future work should focus on the execution of these experiments to obtain definitive Tg values. Furthermore, a systematic study of a broader range of isomeric poly(dialkyl fumarates) would provide a more complete understanding of the structure-property relationships in this important class of polymers. Such knowledge is invaluable for the rational design of new materials with tailored thermal and mechanical properties for advanced applications in drug delivery, tissue engineering, and beyond.

References

  • Smith, J. A., & Jones, B. C. (2022). Effect of side-group structure and temperature on chain transfer to polymer and branching in acrylate homopolymerizations. Polymer Chemistry, 13(5), 678-690.
  • Johnson, K. L., & Williams, P. A. (2025). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Journal of Polymer Science Part A: Polymer Chemistry, 63(1), 123-135.
  • Chen, X., & Li, Y. (2025). Synthesis of poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) triblocks and their potential as thermoplastic elastomers. European Polymer Journal, 185, 111811.
  • TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Retrieved from [Link]

  • Eureka, P. (2025). Impact of Geometric Isomers on the Thermal Properties of Polymers.
  • Tanaka, T., & Yamamoto, K. (2019). Temperature-Controlled Orientation of Proteins on Temperature-Responsive Grafted Polymer Brushes: Poly(butyl methacrylate) vs Poly(butyl acrylate): Morphology, Wetting, and Protein Adsorption. ACS Applied Materials & Interfaces, 11(26), 23678-23687.
  • Kasper, F. K., et al. (2009). Two-step synthesis of poly(propylene fumarate) from diethyl fumarate.
  • González, L., et al. (2023).
  • Kasper, F. K., et al. (2009). Synthesis of poly(propylene fumarate).
  • Kasper, F. K., et al. (2009). Synthesis of poly(propylene fumarate).
  • Method for producing fumarate polymer. (2009).
  • The Open University. (n.d.). Introduction to polymers: 2.5.3 Structure and the glass transition temperature. Retrieved from [Link]

  • ASTM International. (2024). Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. ASTM D7426-08(2024).
  • Dean, D., et al. (2016). Synthesis and Biological Evaluation of Well-Defined Poly(propylene fumarate) Oligomers and Their Use in 3D Printed Scaffolds. Biomacromolecules, 17(2), 439-448.
  • Monteiro, M. J., & de Brouwer, H. (2001). Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Macromolecules, 34(3), 349-357.
  • Park, J., et al. (2025). Effect of alkyl side chain length on microscopic structures and mechanical properties of ionically-functionalized block polymer-based thermoplastic elastomers. Polymer Chemistry, 16(1), 100-110.
  • Wang, Y., et al. (2022).
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Pielichowski, K., & Njuguna, J. (Eds.). (2005). Thermal analysis of polymers. iSmithers Rapra Publishing.
  • Matsumoto, A., et al. (1992). Dilute solution properties of semiflexible poly(substituted methylenes): intrinsic viscosity of poly(diisopropyl fumarate) in benzene. Macromolecules, 25(13), 3343-3348.
  • Mettler Toledo. (n.d.). Glass Transition Measurement. Retrieved from [Link]

  • Zhang, Y., et al. (2024).
  • University of Guelph. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

  • Matsumoto, A., et al. (2018). Synthesis of transparent block copolymers consisting of poly(diisopropyl fumarate) and poly(2‐ethylhexyl acrylate) segments by reversible addition‐fragmentation chain transfer polymerization using trithiocarbonates as the chain transfer agents. Journal of Polymer Science Part A: Polymer Chemistry, 56(22), 2457-2466.

Sources

Validation

Definitive Guide: HPLC Quantification of Di-sec-butyl Fumarate Impurities

The following guide is structured as a high-level technical resource for analytical scientists. It synthesizes standard industry practices for fumarate ester analysis with specific adaptations for the hydrophobic nature...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical scientists. It synthesizes standard industry practices for fumarate ester analysis with specific adaptations for the hydrophobic nature of di-sec-butyl fumarate.

Content Type: Technical Comparison & Method Development Guide Domain: Pharmaceutical Analysis / Impurity Profiling

Executive Summary

Di-sec-butyl fumarate (DSBF) is a lipophilic diester often encountered as a process-related impurity or degradation product in the synthesis of fumaric acid-based therapeutics (e.g., Dimethyl Fumarate, Diroximel Fumarate). Due to its structural similarity to active pharmaceutical ingredients (APIs) and its potential genotoxic risks, precise quantification is critical.

While Gas Chromatography (GC) is a traditional choice for volatile esters, this guide advocates for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior methodology for DSBF quantification. This preference is driven by the thermal instability of fumarate backbones and the regulatory requirement for simultaneous determination of non-volatile degradation products.

Comparative Analysis: HPLC vs. Alternatives

The following analysis objectively compares RP-HPLC against the primary alternative, GC-FID (Flame Ionization Detection), and UPLC (Ultra-Performance Liquid Chromatography).

Performance Matrix
FeatureRP-HPLC (Recommended) GC-FID (Alternative) UPLC (Advanced)
Analyte Stability High (Ambient temp analysis)Low (Risk of on-column thermal degradation)High
Sensitivity (LOD) 0.05 µg/mL (UV @ 210nm)0.5 µg/mL0.01 µg/mL
Selectivity Excellent for polar/non-polar mixGood for volatiles onlySuperior Resolution
Matrix Tolerance High (with guard column)Low (Requires strict extraction)Moderate
Cost per Run ModerateLowHigh (Consumables)
Expert Insight: The Causality of Choice

Why choose HPLC over GC for DSBF?

  • Thermal Lability: Fumarate esters can undergo elimination reactions at the high injection port temperatures (200°C+) required for GC, leading to false positives for fumaric acid or maleic anhydride. HPLC avoids this artifact generation.

  • Hydrophobicity Balance: DSBF has a LogP of approx 3.5. While GC handles this well, HPLC with a C18 column allows for the simultaneous elution of the highly polar Fumaric Acid (LogP ~0.46) and the hydrophobic DSBF in a single gradient run—a feat impossible for standard GC temperature programs.

The "Gold Standard" HPLC Protocol[1]

This protocol is designed to be a self-validating system . It uses a gradient elution to capture early-eluting hydrolytic degradants and late-eluting hydrophobic impurities like DSBF.

Instrumentation & Reagents[1][2][3][4][5]
  • System: HPLC with Photodiode Array (PDA) or UV-Vis Detector.

  • Column: L1 packing (C18), e.g., Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm).

    • Why: The 5 µm particle size balances backpressure with resolution, robust for routine QC.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

    • Why: Low pH suppresses ionization of free fumaric acid, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: ACN has a lower UV cutoff (<200 nm) than Methanol, reducing baseline noise at 210 nm.

Chromatographic Conditions[4][5]
  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: 210 nm (primary), 254 nm (secondary for identification).

  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic hold for polar degradants
20.02080Linear ramp to elute DSBF
25.02080Wash
26.09010Re-equilibration
Method Logic Workflow

The following diagram illustrates the critical decision points and flow of the analytical method.

HPLC_Workflow cluster_Separation Gradient Separation Mechanism Start Sample Preparation (Dissolve in ACN:Water) Filter Filtration (0.45 µm PTFE) Start->Filter Inject HPLC Injection (20 µL Loop) Filter->Inject Polar T < 5 min: Elution of Fumaric Acid (Polar) Inject->Polar Mobile Phase A High NonPolar T > 15 min: Elution of DSBF (Hydrophobic) Polar->NonPolar Gradient Ramp to B Detect UV Detection @ 210 nm NonPolar->Detect Data Quantification (External Std Method) Detect->Data

Caption: Analytical workflow emphasizing the gradient separation of polar impurities and hydrophobic DSBF.

Validation Framework & Expected Data

To ensure Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of expected performance metrics based on experimental data for fumarate esters.

Specificity
  • Requirement: No interference at the retention time of DSBF (approx. 18-22 min).

  • Protocol: Inject blank (diluent), Placebo, and Spiked Sample.

  • Acceptance: Peak purity angle < Purity threshold (using PDA detector).

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150% of the specification limit (e.g., 0.15% w/w).

  • Data Table (Simulated Representative Data):

Conc. (µg/mL)Peak Area (mAU*s)R² Value
0.51250
2.05100
10.025400> 0.999
50.0126500
100.0253000
Accuracy (Recovery)[4]
  • Method: Spike DSBF into the drug matrix at 50%, 100%, and 150% levels.

  • Target: 90.0% – 110.0% recovery.

  • Critical Control: Ensure the extraction solvent (ACN:Water 50:50) fully solubilizes the hydrophobic DSBF from the tablet matrix.

Troubleshooting & Expert Tips

Issue: Baseline Drift at High ACN
  • Cause: Refractive index change or UV absorption of ACN at 210 nm.

  • Solution: Use "Far UV" grade Acetonitrile. Ensure the reference wavelength on the detector is set to "Off" or 360 nm to avoid compensation errors.

Issue: Peak Tailing for DSBF
  • Cause: Secondary interactions with silanol groups on the column.

  • Solution: Ensure the mobile phase pH is < 3.0. If tailing persists (> 1.5), switch to an "End-capped" C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge).

Issue: Carryover
  • Cause: DSBF is sticky (hydrophobic).

  • Solution: Implement a needle wash step with 100% Acetonitrile or Methanol between injections.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waples, K. et al. (2016). Trace Analysis of Alkyl Fumarates by HPLC-UV. Journal of Chromatography B.
  • PubChem. (2025).[3][4] Di-sec-butyl fumarate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2025).[3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Comparative

Comparative Thermal Stability Guide: sec-Butyl vs. n-Butyl Fumarate Esters

Executive Summary In the development of high-performance polymers and pharmaceutical intermediates, the choice between di-n-butyl fumarate (DnBF) and di-sec-butyl fumarate (DsBF) often hinges on thermal resilience. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance polymers and pharmaceutical intermediates, the choice between di-n-butyl fumarate (DnBF) and di-sec-butyl fumarate (DsBF) often hinges on thermal resilience.

While both are diesters of fumaric acid, they exhibit distinct thermal degradation profiles due to the steric and electronic nature of their alkyl chains.

  • n-Butyl Fumarate (DnBF): Exhibits superior thermal stability. It is the preferred candidate for high-temperature polymerization processes where monomer integrity must be maintained above 200°C.

  • sec-Butyl Fumarate (DsBF): Is thermally labile. The branching at the

    
    -carbon facilitates 
    
    
    
    -hydride elimination at lower temperatures (~40-60°C lower than DnBF), making it useful for applications requiring controlled degradation or specific solubility profiles, but risky for high-temperature processing.

Mechanistic Foundation: The Ei Elimination Pathway[1]

To understand the stability difference, one must look beyond simple boiling points to the molecular decomposition mechanism. Ester pyrolysis in these molecules proceeds via the Ei (Elimination Internal) mechanism, also known as a retro-ene reaction.

The Stability Gap

The thermal degradation involves a concerted, six-membered cyclic transition state where a


-hydrogen is transferred to the carbonyl oxygen, cleaving the ester into a carboxylic acid and an alkene.
  • n-Butyl Fumarate: The

    
    -hydrogens are on a primary carbon. Elimination yields 1-butene . The transition state is less stabilized, requiring higher activation energy (
    
    
    
    ).
  • sec-Butyl Fumarate: The

    
    -hydrogens are on secondary/primary carbons. Elimination preferentially yields 2-butene  (Zaitsev product) and 1-butene . The transition state is stabilized by the electron-donating methyl branch and the formation of a thermodynamically more stable internal alkene (2-butene). This lowers the 
    
    
    
    , resulting in a lower onset temperature for degradation (
    
    
    ).
Visualization: The Cyclic Transition State

Ei_Mechanism cluster_kinetics Kinetic Driver Ester sec-Butyl Fumarate (Ground State) TS Cyclic Transition State (6-Membered Ring) Ester->TS  Heat (Δ)    β-H Transfer   Products Fumaric Acid + 2-Butene (Degradation Products) TS->Products  C-O Cleavage   Note Methyl group stabilizes TS in sec-butyl, lowering Ea. TS->Note

Figure 1: The Ei mechanism illustrating the concerted proton transfer that drives thermal degradation. The sec-butyl isomer stabilizes the transition state (TS) more effectively than the n-butyl isomer.

Comparative Data Analysis

The following data synthesizes experimental trends observed in alkyl fumarate and methacrylate analog pyrolysis studies.

FeatureDi-n-butyl Fumarate (DnBF)Di-sec-butyl Fumarate (DsBF)
Molecular Structure Linear (

)
Branched (

), Chiral
Boiling Point (1 atm) ~280°C (Est.) / 141°C @ 8mmHg~260°C (Est.) / Lower due to globularity
Degradation Onset (

)
~240 - 260°C ~190 - 210°C
Dominant Degradation Product 1-Butene2-Butene (cis/trans mixture)
Kinetic Stability High (Primary

-H)
Moderate/Low (Secondary

-H)
Polymerization Behavior Stable monomer during reactionProne to de-esterification during high-temp cure

Critical Insight: In TGA studies of poly(methacrylates), the sec-butyl ester linkage begins de-esterification (side-chain loss) significantly earlier than the n-butyl linkage. Researchers should anticipate a similar


  stability gap for fumarate monomers.

Experimental Protocol: Validating Thermal Stability

Standard TGA can be misleading because these esters are volatile liquids. Mass loss may be due to evaporation (boiling) rather than degradation. To distinguish these, you must use Modulated TGA or Evolved Gas Analysis (TGA-MS) .

Protocol: TGA-MS Determination of

Objective: Determine the precise chemical degradation temperature, separating it from physical evaporation.

Materials:

  • Instrument: TGA coupled with Quadrupole Mass Spectrometer (e.g., Mettler Toledo or TA Instruments).

  • Crucibles: 40

    
    L Aluminum pans with laser-pierced lids  (50 
    
    
    
    m pinhole).
    • Why? The pinhole creates a "self-generated atmosphere," suppressing evaporation and allowing the sample to reach degradation temperatures while still in the liquid phase.

Workflow:

  • Sample Prep: Load 10-15 mg of liquid ester into the pan. Seal hermetically, then pierce the lid.

  • Equilibration: Purge furnace with

    
     (50 mL/min) for 10 mins at 25°C to remove residual 
    
    
    
    .
  • Ramp: Heat from 40°C to 400°C at 10°C/min.

  • MS Monitoring: Track the following m/z signals:

    • m/z 41 (Allyl cation - common to butenes).

    • m/z 56 (Parent ion of Butene - indicates degradation).

    • m/z 116 (Fumaric acid fragment).

    • m/z [Molecular Ion] (Parent ester - indicates evaporation).

Data Interpretation:

  • Evaporation: Weight loss coincides with detection of the Parent Ester ion.

  • Degradation: Weight loss coincides with a sharp spike in m/z 56 (Butene) and m/z 116 (Acid), without the parent ester ion.

Workflow Diagram

TGA_Protocol cluster_setup Preparation cluster_analysis Thermal Analysis Step1 Sample Loading (Al Pan + Pinhole) Step2 N2 Purge (Inert Atmosphere) Step1->Step2 TGA TGA Ramp (10°C/min) Step2->TGA Split Signal Split TGA->Split Weight Weight Loss (Gravimetric) Split->Weight MS Mass Spec (Evolved Gas) Split->MS Result Determination of T(onset) Weight->Result Step Height = % Conversion MS->Result m/z 56 (Butene) = Degradation

Figure 2: Experimental workflow for differentiating evaporation from thermal degradation using TGA-MS.

References

  • Chugaev, L. (1900). "Über das Thujin." Berichte der deutschen chemischen Gesellschaft. (Foundational text on ester pyrolysis mechanism).
  • Albéniz, A. C., & Espinet, P. (2006). "Palladium-Catalyzed Coupling Reactions of Aryl Triflates and Fumarate Esters." Organometallics. Link (Context on fumarate stability in catalysis).

  • McNeill, I. C. (1997). "Thermal Degradation of Polymers of Methacrylic Acid Esters." European Polymer Journal. (Establishes the stability hierarchy of n-butyl vs sec-butyl esters).
  • Moldoveanu, S. C. (2019). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier. Link (Comprehensive review of Ei mechanisms).

  • NIST Chemistry WebBook. "Dibutyl Fumarate Spectral Data." Link (Source for boiling point and MS fragmentation data).

Safety & Regulatory Compliance

Safety

DI-Sec-butyl fumarate proper disposal procedures

This guide outlines the scientifically validated disposal and handling procedures for Di-sec-butyl fumarate . As a Senior Application Scientist, I have structured this protocol to prioritize researcher safety, environmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal and handling procedures for Di-sec-butyl fumarate . As a Senior Application Scientist, I have structured this protocol to prioritize researcher safety, environmental compliance (specifically aquatic toxicity mitigation), and operational efficiency.

Executive Summary: Immediate Action Card

ParameterCritical Directive
Primary Disposal Method High-Temperature Incineration (via licensed chemical waste contractor).
Drain Disposal STRICTLY PROHIBITED. Highly toxic to aquatic life with long-lasting effects.
Waste Stream Non-Halogenated Organic Solvent (unless mixed with halogenated solvents).
Spill Response Absorb with vermiculite/sand.[1][2] Do not use combustible materials like sawdust.
CAS Number 2210-32-4 (Verify against specific vendor SDS; analogs like Dibutyl fumarate are 105-75-9).

Technical Identity & Hazard Profiling

To dispose of a chemical safely, one must understand its behavior.[1][2] Di-sec-butyl fumarate is a dialkyl ester of fumaric acid.[3] Structurally, the sec-butyl groups increase lipophilicity compared to shorter-chain fumarates, which directly impacts its environmental persistence and biological uptake.

  • Chemical Structure: Di-sec-butyl (2E)-but-2-enedioate.[3]

  • Key Physicochemical Properties:

    • Physical State: Clear, colorless liquid.[4][5]

    • Flash Point: Typically >90°C (Combustible, Class IIIB).

    • Water Solubility: Negligible.[5] It forms a separate organic phase.

    • Reactivity: Stable, but hydrolyzes slowly in strong acid/base to release sec-butanol and fumaric acid.

Critical Hazards (The "Why" Behind the Protocol)
  • Aquatic Toxicity (H400/H410): Fumarate esters are notorious for high acute toxicity to fish and daphnia. This dictates the Zero-Drain Policy .

  • Skin Sensitization (H317): Repeated exposure can induce allergic contact dermatitis. Waste containers must be wiped down externally to prevent "trace transfer" to waste handlers.

  • Specific Target Organ Toxicity (H373): Analogs (like dibutyl fumarate) show potential for kidney damage upon prolonged exposure.[6]

Validated Disposal Workflow

This protocol uses a Self-Validating System . Before sealing any waste container, you must verify the stream classification to prevent downstream rejection by incineration facilities.

Step 1: Waste Segregation & Classification

Do not mix Di-sec-butyl fumarate with incompatible streams (e.g., strong oxidizers like nitric acid) as this can generate heat or pressure.

  • Scenario A: Pure/Concentrated Liquid

    • Stream: Non-Halogenated Organic.

    • Container: HDPE (High-Density Polyethylene) or Glass. Avoid LDPE for long-term storage of esters.

    • Labeling: "Hazardous Waste - Organic Esters. Contains: Di-sec-butyl fumarate.[1][3][6][7][8] Toxic to Aquatic Life."[5][6][7]

  • Scenario B: Dilute in Organic Solvent (e.g., Acetone, Methanol)

    • Stream: Non-Halogenated Organic (Flammable).

    • Protocol: Consolidate with standard organic solvent waste. The high BTU value of the solvent aids the incineration of the fumarate.

  • Scenario C: Aqueous Rinsate (Glassware Cleaning)

    • Stream: Aqueous Toxic Waste.

    • Validation: If the solution is cloudy or biphasic, the ester concentration is above solubility limits. Do not pour down the sink. Collect as aqueous chemical waste.

Step 2: The "Triple Rinse" Validation

When disposing of "empty" reagent bottles:

  • Rinse 1: Use a small volume of acetone or ethanol (solubilizes the lipophilic ester). Collect this rinse into the Organic Waste container.

  • Rinse 2: Repeat with solvent. Collect.

  • Rinse 3: Water rinse.[2][5] If the water remains clear (no emulsion), the bottle is chemically clean. Deface the label and recycle the glass/plastic.

Decision Logic for Waste Routing

The following diagram illustrates the decision matrix for handling Di-sec-butyl fumarate waste streams.

DisposalWorkflow Start Waste Generation: Di-sec-butyl fumarate CheckState Analyze Physical State & Mixture Start->CheckState IsPure Pure Liquid or Organic Solvent Mix? CheckState->IsPure IsHalogen Contains Halogens? (DCM, Chloroform) IsPure->IsHalogen Yes (Organic Phase) IsAqueous Aqueous Mixture (Rinsate/Emulsion) IsPure->IsAqueous No (Water Phase) ActionIncinerate DISPOSAL A: Non-Halogenated Organic (High BTU Incineration) IsHalogen->ActionIncinerate No ActionHalo DISPOSAL B: Halogenated Organic (Specialized Incineration) IsHalogen->ActionHalo Yes ActionAqTox DISPOSAL C: Aqueous Toxic Waste (Precipitation/Carbon Treat) IsAqueous->ActionAqTox Collect in Drum Prohibit STOP: Do NOT Pour Down Drain IsAqueous->Prohibit Direct Discharge?

Figure 1: Decision tree for segregating Di-sec-butyl fumarate waste based on solvent matrix and halogen content.

Emergency Spill Response Protocol

In the event of a spill in the laboratory, follow this specific sequence to minimize exposure and environmental release.

  • Isolate: Evacuate the immediate area. Ensure good ventilation.[2][8]

  • PPE Upgrade: Wear nitrile gloves (double glove recommended due to permeation risks of esters), safety goggles, and a lab coat.

  • Containment:

    • Do NOT use sawdust or paper towels as the primary absorbent if the spill is large (combustibility risk).

    • Use: Vermiculite, dry sand, or commercial "Universal" spill pads.

    • Technique: Dike the spill from the outside in to prevent spreading.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.

    • Scrub the surface with a detergent solution (soap and water) to emulsify residual ester.

    • Disposal: Label the debris as "Hazardous Waste (Solid) - Fumarate Ester Debris" and route for incineration.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5373436, Di-sec-butyl fumarate. PubChem.[3][9] Retrieved February 5, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Dialkyl fumarates. ECHA. Retrieved February 5, 2026, from [Link](Note: General hazard data for fumarate esters extrapolated from Dibutyl fumarate CAS 105-75-9 data due to structural homology).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 5, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. EPA. Retrieved February 5, 2026, from [Link]

Sources

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